3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one, also known as PPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPS belongs to the class of sulfonylpiperazine compounds and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is not fully understood. However, it is believed that 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one acts on the serotonin and dopamine systems in the brain. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been found to have a range of biochemical and physiological effects. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has also been found to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is its relatively low toxicity. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to be well-tolerated in animal models, making it a potential candidate for further research. However, one of the limitations of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
For research on 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one include the development of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one derivatives with improved solubility and potency, as well as investigation of its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one involves the reaction of 4-(4-isopropylphenyl)sulfonyl chloride with piperazine in the presence of a base. The reaction leads to the formation of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization from an appropriate solvent.
Scientific Research Applications
3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
properties
IUPAC Name |
3-phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)15-8-10-17(11-9-15)25(23,24)21-13-12-20-19(22)18(21)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIEKSBYIRWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.